1-[5-(4-methylphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one
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Overview
Description
1-[5-(4-methylphenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one is a complex organic compound that belongs to the class of bipyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a bipyrazole core with various substituents, makes it an interesting subject for scientific research.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit cytotoxic activity, suggesting that their targets may be involved in cell proliferation and survival .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cell viability .
Biochemical Pathways
Given its potential cytotoxic activity, it may affect pathways related to cell growth and survival .
Result of Action
Similar compounds have been found to exhibit cytotoxic activity, suggesting that they may induce cell death or inhibit cell proliferation .
Preparation Methods
The synthesis of 1-[5-(4-methylphenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one typically involves the cyclization of α,β-unsaturated ketones with hydrazine and its derivatives in the presence of a suitable cyclizing agent such as acetic acid . The reaction conditions often include moderate temperatures and specific solvents to ensure the desired product yield. Industrial production methods may involve scaling up these reactions with optimized conditions to achieve higher efficiency and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-(4-methylphenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and tuberculosis.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts
Comparison with Similar Compounds
Similar compounds to 1-[5-(4-methylphenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one include other bipyrazole derivatives and pyrazoline compounds. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and applications. For example:
1-[5-(4-ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one: This compound has shown potential as an anticancer agent.
1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one: Known for its antimicrobial properties.
Properties
IUPAC Name |
1-[3-(1,3-diphenylpyrazol-4-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O/c1-19-13-15-21(16-14-19)25-17-26(31(28-25)20(2)32)24-18-30(23-11-7-4-8-12-23)29-27(24)22-9-5-3-6-10-22/h3-16,18,26H,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPKRQGYSWNQIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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